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molecular formula C14H9FO3 B1293745 2-(4-Fluorobenzoyl)benzoic acid CAS No. 7649-92-5

2-(4-Fluorobenzoyl)benzoic acid

Cat. No. B1293745
M. Wt: 244.22 g/mol
InChI Key: FJAZVXUPZQSZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766125

Procedure details

To a stirred mixture of 25 parts of 1,3-isobenzofurandione and 108.5 parts of fluorobenzene were added portionwise 50 parts of aluminium chloride. Upon completion, the whole was heated slowly to reflux and stirring was continued for 1.50 hours at reflux temperature. The reaction mixture was cooled and poured onto a mixture of crushed ice and 60 parts of concentrated hydrochloric acid. The product was extracted twice with dichloromethane. The combined extracts were washed with a sodium hydroxide solution 10%. The aqueous phase was separated, washed with 2,2'-oxybispropane and acidified with concentrated hydrochloric acid while cooling. The whole was stirred for one hour at room temperature. The precipitated product was filtered off and dissolved in benzene. The solution was distilled azeotropically to dry. The solid residue was stirred in hexane. The product was filtered off and dried in vacuo at about 50° C., yielding 33.5 parts (80.7%) of 2-(4-fluorobenzoyl)benzoic acid; mp. 129.2° C. (intermediate 7).
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[O:2]1.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:1]([C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[C:3]([OH:2])=[O:10])=[O:11])=[CH:15][CH:14]=1 |f:2.3.4.5|

Inputs

Step One
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OC(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the whole was heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with a sodium hydroxide solution 10%
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with 2,2'-oxybispropane
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
The whole was stirred for one hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in benzene
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled azeotropically
CUSTOM
Type
CUSTOM
Details
to dry
STIRRING
Type
STIRRING
Details
The solid residue was stirred in hexane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at about 50° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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